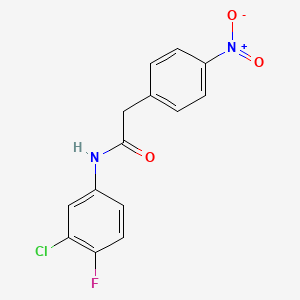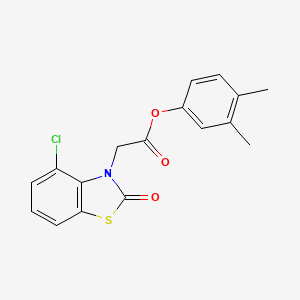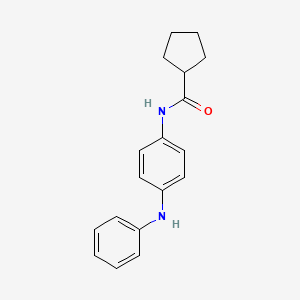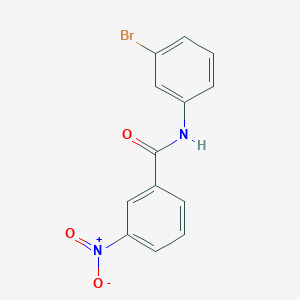
4-amino-5-(1,3-benzothiazol-2-yl)-3-phenyl-1,3-thiazole-2(3H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-5-(1,3-benzothiazol-2-yl)-3-phenyl-1,3-thiazole-2(3H)-thione, also known as ABT-737, is a small molecule inhibitor that targets B-cell lymphoma 2 (Bcl-2) family proteins. Bcl-2 family proteins are involved in regulating apoptosis, or programmed cell death, and are often overexpressed in cancer cells, leading to their survival and resistance to chemotherapy. ABT-737 has shown promising results in preclinical studies and is currently being investigated for its potential as an anticancer agent.
Mechanism of Action
4-amino-5-(1,3-benzothiazol-2-yl)-3-phenyl-1,3-thiazole-2(3H)-thione targets Bcl-2 family proteins, specifically Bcl-2, Bcl-xL, and Bcl-w, which are often overexpressed in cancer cells and promote their survival. This compound binds to the BH3 binding groove of these proteins, preventing them from inhibiting the pro-apoptotic proteins Bax and Bak. This leads to the activation of Bax and Bak, which form pores in the mitochondrial membrane, releasing cytochrome c and other apoptotic factors that ultimately lead to cell death.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis in cancer cells, both in vitro and in vivo. In addition, this compound has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models. However, this compound has also been shown to have off-target effects, including binding to other proteins in the Bcl-2 family and inducing apoptosis in normal cells.
Advantages and Limitations for Lab Experiments
4-amino-5-(1,3-benzothiazol-2-yl)-3-phenyl-1,3-thiazole-2(3H)-thione has several advantages for lab experiments, including its ability to induce apoptosis in a variety of cancer cell lines and its potential to enhance the efficacy of chemotherapy and radiation therapy. However, this compound also has limitations, including its off-target effects and the potential for resistance to develop in cancer cells.
Future Directions
There are several future directions for research on 4-amino-5-(1,3-benzothiazol-2-yl)-3-phenyl-1,3-thiazole-2(3H)-thione and related compounds. One area of focus is the development of more selective inhibitors that target specific Bcl-2 family proteins, reducing the potential for off-target effects. Another area of focus is the development of combination therapies that include this compound and other anticancer agents, with the goal of enhancing their efficacy and reducing the potential for resistance to develop. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of this compound and related compounds in humans.
Synthesis Methods
The synthesis of 4-amino-5-(1,3-benzothiazol-2-yl)-3-phenyl-1,3-thiazole-2(3H)-thione involves several steps, including the condensation of 2-aminothiophenol and 2-bromoacetophenone to form 2-(2-acetylphenylthio)aniline, which is then reacted with 2-aminobenzothiazole to form the intermediate 4-amino-5-(1,3-benzothiazol-2-yl)-2-(2-acetylphenylthio)thiazole. This intermediate is then reacted with phenylisothiocyanate to form the final product, this compound.
Scientific Research Applications
4-amino-5-(1,3-benzothiazol-2-yl)-3-phenyl-1,3-thiazole-2(3H)-thione has been extensively studied for its potential as an anticancer agent. Preclinical studies have shown that this compound can induce apoptosis in a variety of cancer cell lines, including lymphoma, leukemia, and solid tumors such as melanoma and lung cancer. This compound has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models.
properties
IUPAC Name |
4-amino-5-(1,3-benzothiazol-2-yl)-3-phenyl-1,3-thiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3S3/c17-14-13(15-18-11-8-4-5-9-12(11)21-15)22-16(20)19(14)10-6-2-1-3-7-10/h1-9H,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFQVNAUKVQSMPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(SC2=S)C3=NC4=CC=CC=C4S3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2,5-trimethylbenzamide](/img/structure/B5723178.png)
![2-chloro-5-[(2-chlorobenzoyl)amino]benzamide](/img/structure/B5723193.png)
![ethyl 2-{[3-(5-methyl-2-furyl)acryloyl]amino}benzoate](/img/structure/B5723195.png)

![2-[4-(dimethylamino)phenyl]-4-(3-nitrophenyl)-6H-1,3-oxazin-6-one](/img/structure/B5723213.png)

![N-(2-methoxy-5-nitrophenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5723232.png)
![N-{2-[(trifluoromethyl)thio]phenyl}acetamide](/img/structure/B5723234.png)

![1-[(2,3-dichloro-4-methoxyphenyl)sulfonyl]piperidine](/img/structure/B5723249.png)



